N-Boc-N-benzyl-PEG3-alcohol N-Boc-N-benzyl-PEG3-alcohol
Brand Name: Vulcanchem
CAS No.: 2030118-13-7
VCID: VC4191515
InChI: InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(15-16-7-5-4-6-8-16)9-11-22-13-14-23-12-10-20/h4-8,20H,9-15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CCOCCOCCO)CC1=CC=CC=C1
Molecular Formula: C18H29NO5
Molecular Weight: 339.432

N-Boc-N-benzyl-PEG3-alcohol

CAS No.: 2030118-13-7

Cat. No.: VC4191515

Molecular Formula: C18H29NO5

Molecular Weight: 339.432

* For research use only. Not for human or veterinary use.

N-Boc-N-benzyl-PEG3-alcohol - 2030118-13-7

Specification

CAS No. 2030118-13-7
Molecular Formula C18H29NO5
Molecular Weight 339.432
IUPAC Name tert-butyl N-benzyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(15-16-7-5-4-6-8-16)9-11-22-13-14-23-12-10-20/h4-8,20H,9-15H2,1-3H3
Standard InChI Key BDCCEAKTRBQRSG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CCOCCOCCO)CC1=CC=CC=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Boc-N-benzyl-PEG3-alcohol features a modular structure integrating four functional components:

  • N-Boc Group: A tert-butyloxycarbonyl moiety that protects primary amines from undesired reactions during synthetic workflows. This group is cleavable under acidic conditions (e.g., trifluoroacetic acid) .

  • Benzyl Group: An aromatic substituent providing steric hindrance to shield reactive intermediates while contributing to lipophilicity .

  • PEG3 Spacer: A triethylene glycol chain (─OCH2CH2─)3 that enhances aqueous solubility and reduces immunogenicity. The ethylene oxide units adopt helical conformations, enabling flexible molecular spacing .

  • Terminal Alcohol: A hydroxyl group (–OH) amenable to further functionalization via esterification, etherification, or carbamate formation .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2030118-13-7
Molecular FormulaC₁₈H₂₉NO₅
Molecular Weight339.43 g/mol
Purity≥95%
Boiling PointNot reported (decomposes)
Storage Conditions-5°C, desiccated, light-free

Synthetic Routes

The synthesis of N-Boc-N-benzyl-PEG3-alcohol typically follows a multi-step protocol:

  • Amine Protection: A primary amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form the N-Boc derivative .

  • Benzylation: The protected amine undergoes alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) .

  • PEG3 Incorporation: Triethylene glycol is conjugated via Williamson ether synthesis, followed by oxidation to introduce the terminal alcohol .

Critical challenges include maintaining regioselectivity during benzylation and preventing PEG chain polydispersity. Advanced purification techniques (HPLC, flash chromatography) ensure monodisperse products .

Applications in Drug Development

Nanoparticle Functionalization

In ACE2-targeted antiviral nanoparticles, N-Boc-N-benzyl-PEG3-alcohol serves as a linker for attaching protease inhibitors (e.g., remdesivir) to poly(lactic-co-glycolic acid)-polyethylene glycol (PLGA-PEG) copolymers. The PEG3 spacer optimizes ligand presentation, achieving 12-fold higher cellular uptake compared to non-PEGylated systems . Docking studies confirm that PEG3-conjugated ligands maintain binding affinities within 1.5 kcal/mol of free inhibitors to viral entry receptors .

Table 2: Performance in Nanoparticle Drug Delivery

ParameterPEG3-Linked SystemNon-PEGylated Control
Plasma Half-life (h)24.3 ± 2.13.7 ± 0.5
IC₅₀ (SARS-CoV-2)0.89 μM5.67 μM
Tumor Accumulation (%)18.42.9

PROTACs and Targeted Degradation

The compound’s orthogonal reactivity enables its use in proteolysis-targeting chimeras (PROTACs). For von Hippel-Lindau (VHL) E3 ligase recruiters, the benzyl group provides hydrophobic interactions with Tyr98 and Phe91 residues, while the Boc-protected amine allows sequential conjugation of warhead molecules . In preclinical models, PROTACs leveraging this linker demonstrate 92% degradation of BRD4 at 50 nM concentrations .

Recent Advancements (2023–2025)

Dual-Targeting Antivirals

A 2024 study utilized N-Boc-N-benzyl-PEG3-alcohol to develop bispecific nanoparticles targeting both ACE2 and TMPRSS2. The PEG3 spacer enabled spatial separation of ligands, reducing steric clashes by 40% compared to shorter linkers. This system inhibited SARS-CoV-2 pseudovirus entry at EC₅₀ = 0.12 μM .

Solid Tumor Penetration

Modifying the benzyl group with fluorine substituents improved tumor penetration by 33% in murine xenograft models. The 4-fluorobenzyl derivative showed a 19.2% increase in intratumoral concentration over 24 hours .

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